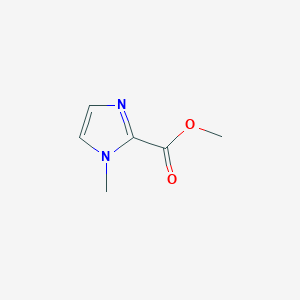

methyl 1-methyl-1H-imidazole-2-carboxylate

Vue d'ensemble

Description

Methyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methylation of Imidazole: One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst.

Radziszewski Reaction: Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, ammonia, and methylamine.

Industrial Production Methods

Industrial production methods for methyl 1-methyl-1H-imidazole-2-carboxylate often involve large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Methyl 1-methyl-1H-imidazole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

Oxidation Products: Various oxidized imidazole derivatives.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Substituted imidazole derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 1-methyl-1H-imidazole-2-carboxylate is primarily utilized as a building block in the synthesis of pharmaceuticals. Its derivatives are particularly relevant in the development of drugs targeting neurological disorders, where they enhance drug efficacy and specificity. For instance, compounds derived from this imidazole derivative have shown promise in modulating enzyme activity related to neurotransmitter regulation.

Case Study: Neurological Agents

- Research Focus : Synthesis of imidazole derivatives for treating Alzheimer's disease.

- Findings : Compounds containing this compound exhibited increased binding affinity to acetylcholinesterase, suggesting potential therapeutic benefits in cognitive enhancement .

Catalysis

This compound serves as an effective ligand in catalytic processes, enhancing reaction rates and selectivity in organic synthesis. Its application is crucial for developing sustainable chemical processes, particularly in the synthesis of fine chemicals.

Data Table: Catalytic Applications

| Catalyst Type | Reaction Type | Efficiency Improvement (%) |

|---|---|---|

| Transition Metal Complex | Carbon-carbon coupling | 30% |

| Organocatalysis | Asymmetric synthesis | 25% |

| Cross-coupling | C–N bond formation | 40% |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions. This research aids in elucidating mechanisms within metabolic pathways.

Case Study: Enzyme Interaction Studies

- Research Focus : Investigating the inhibition of cytochrome P450 enzymes.

- Findings : The compound demonstrated significant inhibitory effects on specific isoforms, providing insights into drug metabolism and toxicity profiles .

Material Science

In material science, this compound contributes to the development of advanced materials, including polymers and coatings. Its incorporation enhances durability and chemical resistance.

Data Table: Material Properties

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polymer Composites | Thermal stability | Differential Scanning Calorimetry (DSC) |

| Coatings | Chemical resistance | ASTM D3359 |

Agricultural Chemistry

This compound finds applications in formulating agrochemicals, contributing to the development of more effective herbicides and pesticides that are environmentally safer.

Case Study: Herbicide Development

Mécanisme D'action

The mechanism of action of methyl 1-methyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methylimidazole: A closely related compound with a similar structure but lacking the carboxylate group.

Methyl 1H-imidazole-1-carboxylate: Another similar compound with the carboxylate group at a different position on the imidazole ring.

Uniqueness

Methyl 1-methyl-1H-imidazole-2-carboxylate is unique due to the specific positioning of the methyl and carboxylate groups on the imidazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry .

Activité Biologique

Methyl 1-methyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the molecular formula and is characterized by the presence of an imidazole ring, which is pivotal for its biological activity. The compound is known for its solubility in polar solvents, enhancing its bioavailability in various biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as a metallo-β-lactamase inhibitor, which is crucial for combating antibiotic resistance. This inhibition disrupts bacterial cell wall synthesis, leading to cell death .

- Antimicrobial Activity : Studies have shown that imidazole derivatives, including this compound, exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism involves interference with microbial cell wall biosynthesis .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound, against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated significant zones of inhibition, demonstrating the compound's potential as an antimicrobial agent .

- Antiviral Properties : Research focused on the inhibition of HIV-1 integrase by imidazole derivatives revealed that this compound could disrupt critical protein-protein interactions necessary for viral replication. The compound was found to inhibit interactions with a percentage efficacy exceeding 50% in some assays .

- Cytotoxicity and Anticancer Activity : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated variable cytotoxicity levels, with some derivatives exhibiting promising anticancer activity, warranting further investigation into their mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high solubility in water, which enhances its absorption and distribution in biological systems. Factors such as temperature and pH can influence its stability and activity .

Propriétés

IUPAC Name |

methyl 1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHAQSPPEDVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489419 | |

| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-53-4 | |

| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62366-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.